molecular formula C11H21N3O4 B2410595 tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate CAS No. 1638765-18-0

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate

Cat. No.: B2410595
CAS No.: 1638765-18-0
M. Wt: 259.306
InChI Key: OHFMLBBDKHWPCU-UHFFFAOYSA-N
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Description

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate (CAS RN: 1638765-18-0) is a high-purity chemical compound supplied with a minimum purity of 95% . This azetidine derivative is offered as an acetate salt, which can enhance its stability and solubility for research applications. The molecular formula is C 9 H 17 N 3 O 2 .C 2 H 4 O 2 and it has a molecular weight of 259.3 g/mol . Azetidine-containing compounds like this one are highly valued in medicinal chemistry as versatile building blocks for the synthesis of more complex molecules . The structure features a four-membered azetidine ring, which provides a rigid scaffold that can mimic transition states or peptide bonds in biological systems . The presence of the tert -butyl oxycarbonyl (Boc) protecting group is a critical feature, as it safeguards the azetidine nitrogen atom during synthetic transformations and can be removed under mild acidic conditions when needed . The carbamimidoyl group offers a site for further functionalization, making this reagent a valuable intermediate for constructing targeted libraries of bioactive molecules. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

acetic acid;tert-butyl 3-carbamimidoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMLBBDKHWPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CC(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-18-0
Record name acetic acid; tert-butyl 3-carbamimidoylazetidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbamimidoyl group: This step involves the addition of a carbamimidoyl group to the azetidine ring, often using reagents such as carbodiimides.

    Protection of the amine group: The tert-butyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions.

    Acetylation: The final step involves the acetylation of the compound to form the acetate ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
One of the primary applications of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate is as a building block in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups through selective reactions, making it a versatile intermediate in organic synthesis. For instance, it can be used to synthesize pharmaceuticals and agrochemicals by facilitating reactions that yield desired bioactive compounds.

Synthetic Routes
The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Carbamimidoyl Group : This step often employs reagents such as carbodiimides.
  • Protection of the Amine Group : The tert-butyl group serves to protect the amine functionality during subsequent reactions.
  • Acetylation : The final step involves forming the acetate ester, enhancing solubility and reactivity.

Biological Applications

Potential Biological Activities
Research into the biological activities of this compound is ongoing, with studies focusing on its potential as an enzyme inhibitor and its ability to bind to specific receptors. These interactions may lead to therapeutic effects against various diseases, including cancer and infectious diseases .

Medicinal Chemistry

Therapeutic Agent Exploration
The compound's unique structure positions it as a candidate for further exploration in medicinal chemistry. Investigations are being conducted to evaluate its efficacy as a therapeutic agent, particularly in targeting specific pathways involved in disease progression. The mechanism of action is thought to involve its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity .

Industrial Applications

Development of New Materials
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its reactivity and structural properties make it suitable for creating innovative chemical products that may have applications in various industries.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Enzyme Inhibition Studies : Research has shown that derivatives of azetidine compounds can act as effective enzyme inhibitors, which may lead to new drug candidates for treating diseases linked to enzyme dysfunctions.
  • Antimicrobial Activity Evaluation : Some derivatives have been evaluated for their antimicrobial properties, showing promise against various pathogens .
  • Pharmaceutical Development : Ongoing investigations into the compound's pharmacokinetics and pharmacodynamics are crucial for understanding its potential therapeutic uses.

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 3-carbamimidoylazetidine-1-carboxylate acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound belongs to a class of azetidine derivatives, which are known for their diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

This compound features a tert-butyl group, a carbamimidoyl moiety, and an azetidine ring, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its role as a monoacylglycerol lipase (MAGL) inhibitor. This inhibition has implications in various therapeutic areas including:

  • Neuroinflammation : The compound has shown promise in modulating neuroinflammatory processes, potentially benefiting conditions such as Alzheimer's disease and multiple sclerosis .
  • Cancer Treatment : Preliminary studies suggest that it may possess anti-tumor properties by influencing endocannabinoid signaling pathways .
  • Pain Management : Its role as a MAGL inhibitor may also contribute to analgesic effects, making it a candidate for pain management therapies .

Case Studies

  • MAGL Inhibition and Neurodegenerative Diseases :
    • A study highlighted the efficacy of MAGL inhibitors in reducing neuroinflammation in mouse models of Alzheimer's disease. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests .
  • Anti-Tumor Activity :
    • In vitro experiments demonstrated that this compound could inhibit the proliferation of cancer cell lines. The mechanism was linked to the modulation of endocannabinoid levels, which are known to influence tumor growth dynamics .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReferences
NeuroinflammationInhibition of MAGL leading to reduced pro-inflammatory cytokines
Anti-TumorModulation of endocannabinoid signaling pathways
Pain ManagementAnalgesic effects via MAGL inhibition

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